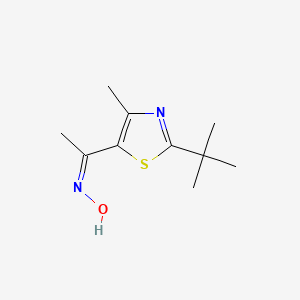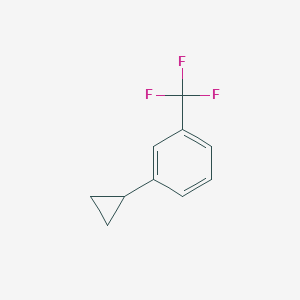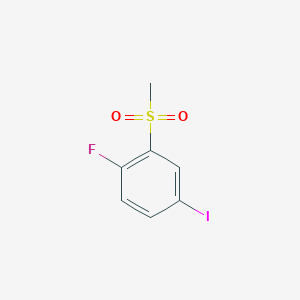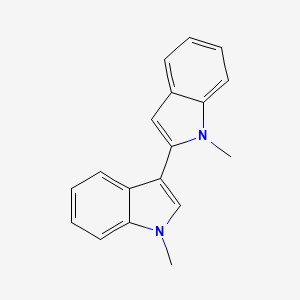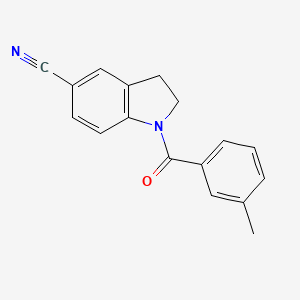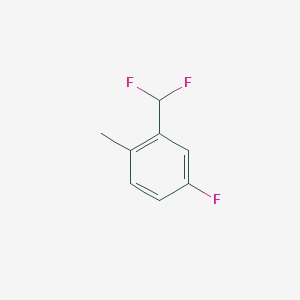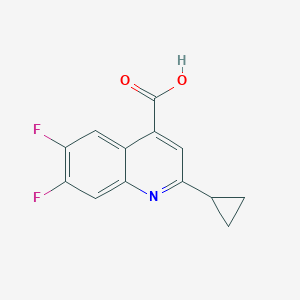
(S, R, S)-AHPC-PEG6-Tos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S, R, S)-AHPC-PEG6-Tos is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique stereochemistry, which includes three chiral centers. The presence of these chiral centers makes it an interesting subject for studies related to stereochemistry and its effects on biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S, R, S)-AHPC-PEG6-Tos typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. The synthetic route often starts with the preparation of the AHPC (aryl hydrocarbon receptor-interacting protein) core, followed by the attachment of the PEG6 (polyethylene glycol) linker. The final step involves the tosylation of the compound to introduce the Tos (tosyl) group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and solvents, along with rigorous quality control measures, would be essential to produce the compound at a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
(S, R, S)-AHPC-PEG6-Tos can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
(S, R, S)-AHPC-PEG6-Tos has a wide range of applications in scientific research:
Chemistry: Used as a reagent in stereoselective synthesis and as a model compound for studying chiral interactions.
Biology: Employed in studies of protein-ligand interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific proteins or pathways involved in diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (S, R, S)-AHPC-PEG6-Tos involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity. This interaction can influence various cellular pathways, leading to changes in cell behavior or function.
Comparación Con Compuestos Similares
Similar Compounds
- (R, S, R)-AHPC-PEG6-Tos
- (S, S, S)-AHPC-PEG6-Tos
- (R, R, R)-AHPC-PEG6-Tos
Uniqueness
(S, R, S)-AHPC-PEG6-Tos is unique due to its specific stereochemistry, which can result in different biological activities compared to its stereoisomers. This makes it a valuable tool for studying the effects of chirality on molecular interactions and biological processes.
Propiedades
Fórmula molecular |
C42H60N4O12S2 |
|---|---|
Peso molecular |
877.1 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C42H60N4O12S2/c1-30-6-12-35(13-7-30)60(51,52)58-25-24-57-23-22-56-21-20-55-19-18-54-17-16-53-15-14-37(48)45-39(42(3,4)5)41(50)46-28-34(47)26-36(46)40(49)43-27-32-8-10-33(11-9-32)38-31(2)44-29-59-38/h6-13,29,34,36,39,47H,14-28H2,1-5H3,(H,43,49)(H,45,48)/t34-,36+,39-/m1/s1 |
Clave InChI |
MZDARZRYLYSBLM-HCQVYRIRSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCC(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCC(=O)NC(C(=O)N2CC(CC2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


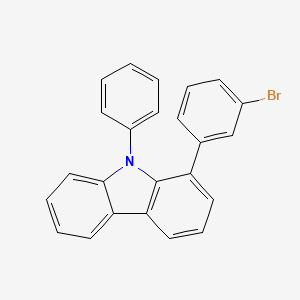
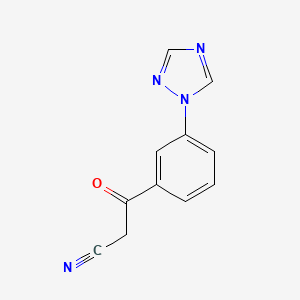
![Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate](/img/structure/B13707833.png)

